molecular formula C23H16N2O6 B5197135 2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

Cat. No.: B5197135
M. Wt: 416.4 g/mol
InChI Key: CCNZXDSGOXEGTB-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a complex organic compound that features a combination of nitrophenoxy and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves multiple steps. One common method involves the initial preparation of 2-nitrophenol, which is then reacted with acetic anhydride to form 2-(2-nitrophenoxy)acetic acid. This intermediate is subsequently coupled with 3-(2-oxo-2H-chromen-3-yl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The chromenyl moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrophenoxy)acetic acid
  • 3-(2-oxo-2H-chromen-3-yl)aniline
  • 2-(2-nitrophenoxy)-N-phenylacetamide

Uniqueness

2-(2-nitrophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-[3-(2-oxochromen-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c26-22(14-30-21-11-4-2-9-19(21)25(28)29)24-17-8-5-7-15(12-17)18-13-16-6-1-3-10-20(16)31-23(18)27/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNZXDSGOXEGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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